molecular formula C13H17N5O3S2 B14770262 N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide

N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide

Cat. No.: B14770262
M. Wt: 355.4 g/mol
InChI Key: QQEUUECBDLVAPA-UHFFFAOYSA-N
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Description

N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide typically involves multi-step organic reactions. The starting materials may include ethoxy-substituted thiazoles and triazine derivatives. Common synthetic routes may involve:

    Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Triazine Moiety: This step may involve nucleophilic substitution reactions where the triazine derivative is introduced.

    Final Coupling: The final step often involves coupling the thiazole and triazine intermediates under specific reaction conditions, such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production methods for such compounds typically involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the thiazole or triazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and triazine derivatives, such as:

  • N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide
  • N-(5-ethoxy-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]propanamide

Uniqueness

The uniqueness of N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide lies in its specific substitution pattern and the combination of thiazole and triazine moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H17N5O3S2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C13H17N5O3S2/c1-5-21-11-7(3)14-12(23-11)16-10(20)8(4)22-13-15-9(19)6(2)17-18-13/h8H,5H2,1-4H3,(H,14,16,20)(H,15,18,19)

InChI Key

QQEUUECBDLVAPA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(S1)NC(=O)C(C)SC2=NN=C(C(=O)N2)C)C

Origin of Product

United States

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